molecular formula C12H11FN4O3 B4230929 N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B4230929
M. Wt: 278.24 g/mol
InChI Key: YCLHGOCLMIOTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as FNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNPA is a pyrazole-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it has been proposed that this compound exerts its effects by modulating the activity of certain receptors in the brain and other tissues. This compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound has also been shown to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, anticonvulsant, anxiolytic, and anticancer effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. This compound has also been shown to increase the levels of neurotransmitters, such as GABA and serotonin, which are involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. This compound has been shown to exhibit potent and selective effects on certain receptors, making it a valuable tool for studying the function of these receptors. However, this compound has some limitations for lab experiments, including its poor solubility in water and its limited stability in solution.

Future Directions

There are several future directions for the study of N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, including the development of new drugs based on this compound, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. One potential future direction is the development of new drugs for the treatment of pain, inflammation, and neurological disorders based on the structure of this compound. Another potential future direction is the investigation of the role of this compound in the regulation of cancer cell growth and survival. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases and disorders.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. This compound has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been shown to exhibit anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of neurological disorders. In addition, this compound has been found to exhibit anticancer activity, making it a potential candidate for the development of new anticancer drugs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3/c13-10-3-1-9(2-4-10)5-14-12(18)8-16-7-11(6-15-16)17(19)20/h1-4,6-7H,5,8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLHGOCLMIOTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=C(C=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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